Product packaging for 3'-Deoxyguanosine(Cat. No.:CAS No. 3608-58-0)

3'-Deoxyguanosine

Cat. No.: B057647
CAS No.: 3608-58-0
M. Wt: 267.24 g/mol
InChI Key: OROIAVZITJBGSM-OBXARNEKSA-N
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Description

3'-Deoxyguanosine is a purine nucleoside analogue where the ribose sugar lacks a hydroxyl group at the 3' position. This structural modification is central to its research value, as it acts as a chain terminator in nucleic acid synthesis. When incorporated by viral or cellular polymerases, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby halting DNA or RNA chain elongation. This mechanism makes this compound a critical tool for investigating viral replication processes, particularly in RNA viruses, and for studying cellular proliferation. Its primary research applications are in the fields of virology, as a potential inhibitor of reverse transcriptase, and in oncology, for probing the mechanisms of cytotoxicity and inducing cell cycle arrest. This compound is invaluable for fundamental biochemical studies on nucleotide metabolism, enzyme kinetics, and the development of novel therapeutic strategies targeting nucleic acid synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B057647 3'-Deoxyguanosine CAS No. 3608-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROIAVZITJBGSM-OBXARNEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957487
Record name 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3608-58-0
Record name 3-Deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-deoxyguanosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 3 Deoxyguanosine

Strategies for the Synthesis of 3'-Deoxyguanosine and its Derivatives

The synthesis of this compound and its derivatives requires precise control over the regioselectivity of chemical reactions to modify the correct positions on the guanine (B1146940) base and the deoxyribose sugar.

Regioselective synthesis is paramount in nucleoside chemistry to ensure that chemical modifications occur at the desired positions. In the context of guanosine (B1672433) derivatives, protecting groups are extensively used to shield reactive sites, thereby directing the reaction to the intended hydroxyl or amino group. For instance, in the synthesis of related guanosine adducts, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoropropan-2-ol (HFP) have been used to catalyze the regioselective addition of the N2-amino group of a protected deoxyguanosine to other molecules. This highlights the importance of solvent choice and protecting group strategy in achieving regioselectivity. The synthesis of 1,N(2)-etheno-2'-deoxyguanosine, for example, was initiated by a high-yield alkylation at the 1-position of an N(2)-protected 2'-deoxyguanosine (B1662781). researchgate.net

A common challenge in the synthesis of guanosine analogs is the similar reactivity of the hydroxyl groups at the 3' and 5' positions. To achieve regioselective modification, strategies often involve the use of silyl (B83357) protecting groups. For example, di-tert-butylsilanediyl protection can be used for the 3'- and 5'-hydroxy groups of guanosine, allowing for the regioselective production of a 2'-O-(tert-butyldimethylsilyl)guanosine derivative, which serves as a key intermediate.

Phosphoramidites are essential building blocks for the automated solid-phase synthesis of oligonucleotides. The synthesis of this compound phosphoramidites allows for the incorporation of this chain-terminating nucleoside into a growing DNA strand. A common derivative is the 5'-Dimethoxytrityl-N-dimethylformamidine-3'-deoxyguanosine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. acs.org The synthesis of such compounds involves a multi-step process where the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, the exocyclic amino group of guanine is protected (e.g., with a dimethylformamidine or isobutyryl group), and the 2'-hydroxyl group is phosphitylated. acs.orgresearchgate.net

The use of fully protected deoxynucleoside 3'-phosphoramidite building blocks is a strategy to suppress side reactions during oligonucleotide synthesis, such as the cyanoethylation of nucleobases. acs.orgnih.gov For deoxyguanosine, this can involve protecting the remaining reactive sites on the guanine base with groups like an isobutyryl group in combination with an isobutyryloxy-ethylene (iBu·dibe) group. nih.gov This "fully protected" approach has been shown to effectively prevent side reactions associated with the guanine base. nih.gov

The preparation of 2'-O-(β-Cyanoethyl phosphoramidites) of this compound has also been reported for the solid-phase synthesis of oligonucleotides containing 2',5'-phosphodiester linkages. google.com These specialized phosphoramidites enable the creation of oligonucleotides with non-standard backbones, which can have unique properties, such as selective binding to complementary RNA. acs.org

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve high efficiency and selectivity. Enzymes, such as nucleoside phosphorylases and N-deoxyribosyltransferases, can catalyze the glycosylation step with high stereospecificity, typically affording the desired β-anomer. google.com

One chemo-enzymatic route to this compound involves the enzymatic transglycosylation of 2,6-diaminopurine (B158960) with 3'-deoxycytidine (B105747) as the sugar donor. nih.govebi.ac.ukoup.com The resulting 9-(3-Deoxy-beta-D-erythro-pentofuranosyl)-2,6-diaminopurine is then chemically or enzymatically converted to this compound. nih.govebi.ac.ukoup.com This method has been shown to be effective for producing this compound and other related purine (B94841) nucleosides. nih.govebi.ac.ukoup.com

Another approach involves the chemical synthesis of a 2-deoxyribose-1-phosphate derivative, followed by enzymatic conversion to the 2'-deoxynucleoside. google.com While this has been applied to the synthesis of natural 2'-deoxynucleosides, the principles can be extended to modified versions like this compound. google.com Furthermore, regioselective enzymatic acylation, for instance using Candida antarctica lipase (B570770) B (CAL-B), can be employed to selectively protect the 5'-hydroxyl group, facilitating subsequent chemical modifications at other positions. acs.orgwipo.int

Synthesis of Modified this compound Analogs

The modification of this compound at various positions can lead to compounds with novel biological activities. The synthesis of these analogs often requires multi-step procedures with careful selection of protecting groups and reaction conditions.

3'-Amino-3'-deoxyguanosine (B1384342) is an analog where the 3'-hydroxyl group is replaced by an amino group. This modification can alter the nucleoside's properties, for example, by allowing for the formation of phosphoramidate (B1195095) linkages in oligonucleotides. The synthesis of 3'-amino-3'-deoxyguanosine can be achieved from guanosine. nih.gov A key strategy involves the protection of the C2-amino group of guanosine, for instance with an N,N-dibenzylformamidine group, to mask its reactivity and simplify purification of subsequent intermediates. nih.gov The 3'-position is then manipulated to introduce an azide (B81097) group, which is subsequently reduced to the desired amino group. nih.gov

The synthesis of the triphosphate form, 3'-amino-3'-deoxyguanosine 5'-triphosphate (GTP(3'NH2)), has also been reported. tandfonline.com This involves the phosphorylation of a protected 2'-O-acetyl-3'-trifluoroacetamido-3'-deoxy-N2-palmitoylguanosine, followed by the removal of protecting groups. tandfonline.com

Starting Material Key Steps Product
GuanosineProtection of C2-amino group, formation of 3'-azido derivative, reduction of azide3'-Amino-3'-deoxyguanosine nih.gov
Protected 3'-amino-3'-deoxyguanosinePhosphorylation, deprotection3'-Amino-3'-deoxyguanosine 5'-Triphosphate tandfonline.com

3'-O-Azidomethyl-deoxyguanosine triphosphate is a modified nucleotide that serves as a reversible terminator for DNA synthesis, a key component in some next-generation sequencing technologies. The 3'-O-azidomethyl group blocks further extension by DNA polymerase, but can be cleaved under specific conditions to allow the next nucleotide to be incorporated.

This compound is a crucial tool for the synthesis of modified DNA, acting as a substrate for DNA polymerases to incorporate azide-modified deoxyguanosine into DNA strands. The azidomethyl group at the 3'-O position serves as a blocking group. Patents describe methods for nucleic acid synthesis using 3'-O-azidomethyl blocked nucleotide triphosphates, which include a step for adding a capping group to any uncleaved 3'-O-azidomethyl groups. google.comwipo.int The synthesis of such compounds is a key aspect of developing advanced DNA sequencing technologies.

Compound Name Key Feature Application
3'-O-Azidomethyl-Deoxyguanosine TriphosphateReversible 3'-O-azidomethyl blocking groupDNA sequencing by synthesis jenabioscience.com

Integration of Cross-linkable Thioalkyl Tethers in Deoxyguanosine Derivatives

The synthesis of deoxyguanosine derivatives featuring cross-linkable tethers is a crucial technique for studying nucleic acid interactions with proteins and other molecules. A common approach involves introducing a thiopropyl tether at the N2 position of the guanine base. nih.govtandfonline.com This allows for site-specific disulfide cross-linking from the minor groove of DNA to a thiol group on a target molecule, such as a protein or another nucleic acid. nih.govresearchgate.net

The synthetic strategy typically begins with the preparation of a protected phosphoramidite (B1245037) of the deoxyguanosine derivative. nih.gov The thiol group within the tether is protected during the synthesis, often as a tert-butyl disulfide, which is stable throughout the process of oligonucleotide synthesis. nih.govresearchgate.netnih.gov The synthesis involves converting 2'-deoxyguanosine into an N2-propyl-tert-butyl disulfide phosphoramidite derivative, which can then be used in automated DNA synthesis. nih.gov

After the modified oligonucleotide has been synthesized and purified, the protecting group on the thiol can be removed. nih.gov The tether can then be converted into a more reactive form for cross-linking. nih.gov For instance, the tert-butyl disulfide can be replaced by thioethylamine or 5-thio-2-nitrobenzoic acid, which exhibit more favorable cross-linking rates. nih.govresearchgate.net This direct incorporation of a modified nucleoside already containing the tether can be more efficient than post-synthetic modification, especially when large quantities of a specific tethered oligonucleotide are needed. nih.gov

Oligodeoxyribonucleotide Synthesis Incorporating this compound Modifications

The incorporation of modified this compound units into oligodeoxyribonucleotides (ODNs) is a cornerstone of modern nucleic acid chemistry, enabling detailed studies of DNA structure, damage, and repair. The standard method for this is solid-phase synthesis using phosphoramidite chemistry. srce.hrmdpi.com This process requires the initial synthesis of a modified deoxyguanosine phosphoramidite building block, which is then incorporated at specific sites within a growing DNA chain using an automated synthesizer. srce.hrrsc.org

One example involves the synthesis of ODNs containing a C8-2'-deoxyguanosine adduct formed by the carcinogen 3-nitrobenzanthrone. nih.gov The procedure includes synthesizing a protected O6-benzyl-N2-DMTr-3'-5'-bisTBDMS-C8-Br-2'-deoxyguanosine, which then undergoes a palladium-catalyzed cross-coupling reaction to form the adduct. nih.gov This adduct is converted into a phosphoramidite and incorporated into DNA, allowing for studies on DNA lesion bypass. nih.gov

Another modification is the incorporation of 8-aza-3-deaza-2'-deoxyguanosine. srce.hr The corresponding phosphoramidite is synthesized and used in solid-phase synthesis with a modified coupling time, achieving coupling efficiencies greater than 95%. srce.hr The resulting modified ODNs are then analyzed to study the impact of the modification on duplex stability. srce.hr

To prevent side reactions during synthesis, such as cyanoethylation at the nucleobase, fully protected deoxynucleoside 3'-phosphoramidite building blocks are often used. mdpi.comresearchgate.net For deoxyguanosine, this can involve protecting the 2-N-amino group with an isobutyryl group and other reactive sites with acyl-type protecting groups. researchgate.net These fully protected monomers suppress unwanted side reactions, ensuring the integrity of the final ODN product. mdpi.comresearchgate.net

The following table summarizes examples of oligodeoxyribonucleotides synthesized with this compound modifications.

ODN Sequence (Modification)Modification TypeSynthesis MethodCoupling Efficiency
GCC GAG GTC CAT GTC T8-aza-3-deaza-2'-deoxyguanosineSolid-phase phosphoramidite>95% srce.hr
GCC GAG GTC CAT GTC T8-aza-3-deaza-2'-deoxyguanosineSolid-phase phosphoramidite>95% srce.hr
GCC GAG GTC CAT GTC T8-aza-3-deaza-2'-deoxyguanosineSolid-phase phosphoramidite>95% srce.hr
ODN with C8-adductC8-2'-deoxyguanosine-3-aminobenzanthronePalladium-catalyzed cross-coupling followed by phosphoramidite synthesisNot specified

G* denotes the modified guanosine residue.

Synthesis of Oxidized Deoxyguanosine Derivatives

Oxidative damage to DNA is a significant factor in mutagenesis and carcinogenesis, with 8-oxo-2'-deoxyguanosine (8-oxo-dG) being one of the most common lesions. wikipedia.org The synthesis of ODNs containing site-specific 8-oxo-dG is essential for studying its biological consequences.

A reliable method for synthesizing the phosphoramidite of 8-oxo-dG has been developed. nih.gov The synthesis starts with the 2'-deoxy-8-bromopurine nucleoside. nih.gov This precursor is converted to a 2'-deoxy-8-(benzyloxy) nucleoside, and subsequent catalytic hydrogenation generates the 8-oxo function at the C-8 position. nih.gov The preparation of the final phosphoramidite requires strictly anhydrous conditions to avoid purification difficulties and ensure successful DNA synthesis. nih.gov

During the deprotection step of the synthesized DNA oligomer, which typically involves ammonia, an antioxidant must be added. nih.gov Without an antioxidant, aerial oxidation can lead to the almost complete loss of the oligomer. nih.gov By following these specialized procedures, ODNs containing 8-oxo-dG residues can be prepared in excellent yields. nih.gov

Another approach involves the synthesis of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine through the treatment of a silyl-protected N-2-isobutyryl-2′-deoxyguanosine with N-fluorobenzenesulfonimide. mdpi.com This fluorinated derivative is a precursor that can be labile under certain conditions but is stable enough for use in solid-phase synthesis. mdpi.com The synthesis of isotopically labeled versions, such as [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine, has also been achieved through multi-step chemical and enzymatic processes, allowing for detailed NMR studies and mass spectrometry-based detection in biological samples. nih.gov

Post-Synthetic Modification Strategies for Nucleic Acids Containing this compound Derivatives

Post-synthetic modification offers a versatile strategy for introducing a wide array of functional groups into oligonucleotides after their assembly on a solid support. This approach often relies on the incorporation of a "convertible nucleoside" during synthesis, which carries a reactive group that can be later displaced by a desired moiety. glenresearch.com

For purines, a derivative of 6-(2,4-dinitrophenyl)-thio-2'-deoxyguanosine can serve as a convertible nucleoside. glenresearch.com This allows for the synthesis of oligonucleotides containing modifications like 6-thioguanine (B1684491), 2,6-diaminopurine, and various O6-alkyl derivatives, which are important for medical and structural biology research. glenresearch.com Similarly, a 2-fluoro-6-p-nitrophenylethyl-2'-deoxyinosine-3'-phosphoramidite monomer can be incorporated into an oligonucleotide, followed by the attachment of a molecule like spermine (B22157) to the 2-position of the purine base during the cleavage from the solid support. beilstein-journals.org

Another post-synthetic strategy involves using specific coupling reagents to attach labels to the nucleic acid. The triazine-based salt 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT-MM) is used as a coupling reagent for the post-synthetic modification of nucleic acids with labels like fluorescent dyes. google.com

For pyrimidines, convertible nucleosides like 4-O-(2,4,6-trimethylphenyl)-2'-deoxyuridine have been used to add various functionalized amino derivatives to the final oligonucleotide. glenresearch.com A more versatile approach uses a 4-triazolyl-substituted thymidine, which can be converted to 4-thio or 4-amino derivatives after synthesis. glenresearch.com A different method for introducing modifications involves incorporating 5-methoxycarbonyl-2'-deoxyuridine into an ODN, which can then be treated with alkyldiamines to produce 5-(N-aminoalkyl)carbamoyl-2'-deoxyuridines. acs.org These post-synthetic modification techniques provide powerful tools for creating functionally diverse nucleic acid molecules for a wide range of applications. google.comacs.org

Elucidating Mechanisms of Biological Action of 3 Deoxyguanosine

Inhibition of Nucleic Acid Synthesis Pathways

3'-Deoxyguanosine acts as a powerful inhibitor of nucleic acid synthesis through several distinct but interconnected mechanisms. medchemexpress.comchemsrc.com Once converted to its triphosphate derivative, this compound triphosphate (3'-dGTP), it interferes with the synthesis of DNA and, to some extent, RNA.

The inhibition of DNA synthesis by this compound is a primary feature of its biological activity. jci.org This inhibition is not caused by a single interaction but by a cascade of events initiated by the accumulation of its phosphorylated form.

One of the principal mechanisms is the inhibition of ribonucleotide reductase. jci.org Studies on human T lymphoblasts have shown that exposure to deoxyguanosine leads to an elevation of intracellular 3'-dGTP, which in turn inhibits ribonucleotide reductase. jci.org This enzyme is critical for producing deoxyribonucleotides for DNA synthesis. Its inhibition leads to a depletion of other deoxyribonucleotide pools, particularly the deoxycytidine triphosphate (dCTP) pool, thereby starving the cell of essential precursors for DNA replication. jci.orgcapes.gov.br

Furthermore, research on purified eukaryotic enzymes has demonstrated that 3'-dGTP is a strong inhibitor of DNA primase. nih.gov DNA primase is responsible for synthesizing the short RNA primers required to initiate DNA replication. Kinetic analyses have shown that the inhibition of DNA primase by 3'-dGTP is competitive with respect to the natural substrate, dGTP. nih.gov Interestingly, the same study found that 3'-dGTP did not inhibit the primary replicative DNA polymerases alpha, delta, or epsilon, indicating a specific targeting of the initiation phase of DNA synthesis. nih.govebi.ac.uk

Table 1: Inhibitory Effects of this compound Triphosphate (3'-dGTP) on DNA Replication Enzymes This table is based on findings from studies on purified eukaryotic enzymes.

EnzymeInhibition by 3'-dGTPType of Inhibition
DNA PrimaseStrongCompetitive
DNA Polymerase αNoneN/A
DNA Polymerase δNoneN/A
DNA Polymerase εNoneN/A

Data sourced from references nih.gov.

While the primary impact of this compound is on DNA synthesis, its triphosphate form also affects transcription. Transcription, the process of synthesizing RNA from a DNA template, is catalyzed by RNA polymerases. khanacademy.org

A fundamental mechanism of action for this compound, once phosphorylated and incorporated into a growing DNA strand, is the termination of chain elongation. DNA synthesis proceeds by the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last nucleotide in the chain and the 5'-phosphate group of the incoming nucleotide. glenresearch.com

This compound, by definition, lacks the crucial hydroxyl group at the 3' position of its deoxyribose sugar moiety. drugbank.com If a DNA polymerase incorporates the triphosphate form (3'-dGTP) into a nascent DNA strand, the resulting chain lacks the 3'-OH terminus required for the addition of the next nucleotide. glenresearch.com This effectively halts the extension of the DNA chain, leading to the production of truncated, non-functional DNA and the arrest of replication. This mechanism is a hallmark of dideoxynucleoside analogs used in various therapeutic and research applications. researchgate.net

Induction of Apoptosis and Cell Cycle Perturbations

The disruption of DNA synthesis and the integrity of DNA by this compound triggers cellular stress responses that can lead to cell cycle arrest and programmed cell death, or apoptosis. medchemexpress.comchemsrc.com These actions are central to its effects on rapidly proliferating cells.

Research in human T lymphoblast cell lines demonstrates that exposure to 2'-deoxyguanosine (B1662781) can cause an arrest in the G1 phase of the cell cycle. nih.gov This G1 arrest prevents cells from entering the S phase, where DNA replication occurs. nih.gov This effect is linked to the profound disturbances in deoxyribonucleotide pools caused by the compound. nih.gov Cell cycle arrest can be a protective measure, allowing the cell time to repair DNA damage, but if the damage is too severe, it can serve as a prelude to apoptosis. oup.com The induction of apoptosis is considered a key anticancer mechanism for purine (B94841) nucleoside analogs like this compound. medchemexpress.comchemsrc.com The apoptotic process is often executed through the activation of a cascade of enzymes known as caspases, such as caspase-3. researchgate.netmedchemexpress.com

Modulation of Cellular Deoxyribonucleotide Pools

This compound profoundly alters the tightly regulated intracellular pools of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. This disruption is a direct consequence of its metabolism and a primary cause of its inhibitory effects on DNA synthesis.

Upon entering a cell, this compound is phosphorylated to its triphosphate form, 3'-dGTP. Studies in various cell lines, including human T lymphoblasts and B lymphoblasts, have consistently shown that incubation with this compound leads to a significant elevation of the intracellular dGTP pool. jci.orgnih.govpsu.edu In some T-cell systems, this treatment not only increases dGTP but also leads to a subsequent rise in the deoxyadenosine (B7792050) triphosphate (dATP) pool. nih.gov

This accumulation of dGTP is the direct trigger for the allosteric inhibition of ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates. jci.orgwikipedia.org The overabundance of one dNTP (dGTP) signals to the enzyme to halt the production of other dNTPs, leading to a critical imbalance, most notably the depletion of dCTP. jci.orgcapes.gov.br This imbalance is a major factor contributing to the inhibition of DNA synthesis and the resulting cytotoxicity. jci.org

Table 2: Effects of Deoxyguanosine on Deoxynucleotide Pools in Leukemic Cell Lines

Cell LineTreatmentEffect on dGTP PoolEffect on dCTP Pool
Human T LymphoblastsDeoxyguanosineElevationDepletion
HL-60DeoxyguanosineNot directly measuredSignificant reduction
K-562DeoxyguanosineNot directly measuredSignificant reduction

Data sourced from references jci.orgcapes.gov.brnih.gov.

Implications for Signal Transduction Pathways

The influence of this compound and its metabolites extends beyond the direct inhibition of DNA synthesis precursors, implicating several signal transduction pathways. These pathways are complex systems that cells use to respond to external or internal signals, and their modulation can lead to profound cellular changes, including stress responses and apoptosis. deshbandhucollege.ac.in

One significant finding is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Research using a deoxyguanosine-enriched oligonucleotide, which can form G-quadruplex structures, demonstrated a robust activation of JNK signaling in prostate cancer cells. nih.gov The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is typically activated in response to cellular stress, such as DNA damage. nih.gov Its activation can lead to various outcomes, including the regulation of apoptosis. The formation of G-quadruplexes by guanine-rich sequences is thought to induce genomic stress, thereby triggering this DNA damage-response pathway. nih.gov

Furthermore, the triphosphate form, this compound 5'-triphosphate (3'-dGTP), acts as an analog of guanosine (B1672433) triphosphate (GTP). medchemexpress.com GTP is a crucial molecule in cellular signaling, most notably in pathways involving G-protein coupled receptors (GPCRs). khanacademy.org GPCRs are a vast family of receptors that detect molecules outside the cell and activate internal signal transduction pathways and, ultimately, cellular responses. khanacademy.org While direct, extensive research on 3'-dGTP's role as a modulator of G-proteins is still developing, its structural similarity to GTP suggests a potential for interference in these fundamental signaling cascades. As an analog, it could potentially compete with GTP for binding to G-proteins or other GTP-binding proteins, thereby altering their function and the downstream signals they propagate.

The discovery of riboswitches that recognize 2'-deoxyguanosine (and show affinity for this compound) also points to a role in regulating gene expression related to signaling. ribocentre.org In Mesoplasma florum, a 2'-dG-I riboswitch is associated with the gene for ribonucleotide reductase, the very enzyme inhibited by dGTP. ribocentre.org In other organisms, these riboswitches are linked to genes encoding signal receiver domains and other signaling proteins. ribocentre.org This suggests a feedback mechanism where the presence of deoxyguanosine can directly regulate the expression of genes involved in its own metabolism and in broader cellular signaling networks.

Interactions with Enzymes and Biological Macromolecules

Purine (B94841) Nucleoside Phosphorylase (PNP) Interactions

Purine Nucleoside Phosphorylase (PNP) is a critical enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine (deoxy)ribonucleosides into the corresponding purine base and (deoxy)ribose-1-phosphate. bmrb.iofishersci.canih.gov 3'-Deoxyguanosine serves as a significant ligand for this enzyme, allowing for detailed investigation of the enzyme's structure-activity relationships. wikipedia.org

The interaction between this compound and human PNP has been elucidated through X-ray crystallography. The crystal structure of human PNP in a complex with this compound has been resolved to a resolution of 2.86 Å. bmrb.iofishersci.cafishersci.ca This structural analysis provides a detailed view of the binding site and the molecular interactions that govern ligand recognition.

Comparison of this structure with PNP complexed with other natural ligands like guanosine (B1672433) and inosine (B1671953) reveals the specific conformational details of the enzyme's active site. bmrb.iofishersci.ca These studies are fundamental to understanding the enzyme's substrate specificity and for the rational design of potent PNP inhibitors, which have therapeutic potential in treating T-cell mediated diseases. bmrb.io

Crystallographic Data for Human PNP-Ligand Complexes
LigandPDB IDResolution (Å)Reference
This compound1V452.86 fishersci.cafishersci.ca
Guanosine1RFG2.80 bmrb.iofishersci.ca
8-Azaguanine-2.85 bmrb.io

This compound is a substrate for Purine Nucleoside Phosphorylase. The enzyme catalyzes the phosphorolytic cleavage of the N-glycosidic bond, yielding guanine (B1146940) and 3-deoxyribose-1-phosphate. wikidata.org In kinetic studies involving PNP from various organisms, deoxyguanosine has been shown to act as a competitive inhibitor when other nucleosides, such as inosine or deoxyinosine, are used as the variable substrate. guidetopharmacology.orgnih.gov This competitive behavior underscores that this compound binds to the same active site as other natural purine nucleosides. guidetopharmacology.org The efficiency of its phosphorolysis and its ability to compete with other substrates are key aspects of its role in modulating the purine salvage pathway.

Ribonucleotide Reductase Inhibition Studies

The toxicity of deoxyguanosine in certain cell types, particularly lymphoid cells, has been linked to the inhibition of ribonucleotide reductase (RR). atamanchemicals.com Ribonucleotide reductase is the rate-limiting enzyme responsible for converting ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.

DNA Polymerase Interactions and Substrate Specificity

The defining structural feature of this compound—the absence of a 3'-hydroxyl group—makes it a potent modulator of DNA polymerase activity.

For this compound to be incorporated into a growing DNA strand, it must first be converted into its triphosphate form, this compound triphosphate (3'-dGTP), within the cell. DNA polymerases recognize the base (guanine) and the triphosphate moiety, making 3'-dGTP a viable substrate for incorporation. However, the modification is at the sugar ring, which becomes critical during the polymerization reaction itself. Research has shown that this compound can act as an inhibitor of RNA-directed RNA polymerase.

Fidelity refers to the accuracy of a DNA polymerase in inserting the correct nucleotide, while processivity is the enzyme's ability to catalyze consecutive incorporations without dissociating from the template. The incorporation of 3'-dGTP has a terminal effect on processivity.

Once a DNA polymerase incorporates 3'-dGTP into a nascent DNA strand, the polymerization process is halted. The formation of a phosphodiester bond to elongate the DNA chain requires a free 3'-hydroxyl group on the preceding nucleotide. Since this compound lacks this 3'-OH group, no further nucleotide can be added. This makes it an effective chain terminator. Its primary impact is not on the fidelity of incorporation but on the absolute cessation of DNA strand elongation, effectively ending the processivity of the polymerase at that site.

RNA Polymerase and Transcriptional Machinery Interactions

The triphosphate form of this compound, this compound-5'-triphosphate (3'-dGTP), interacts with the cellular machinery responsible for transcription and the initiation of DNA synthesis.

Inhibition of RNA-directed RNA Polymerase

This compound is recognized as an inhibitor of RNA-directed RNA polymerase (EC 2.7.7.48). nih.govebi.ac.uk This enzyme is crucial for the replication of the genomes of certain RNA viruses. The inhibitory action stems from the modification at the 3' position of the ribose sugar. Lacking the 3'-hydroxyl group, which is essential for forming the phosphodiester bond that extends the RNA chain, this compound acts as a chain terminator upon its incorporation.

Inhibition of Eukaryotic DNA Primase

The triphosphate derivatives of 3'-deoxyribonucleosides, including 3'-dGTP, have demonstrated significant inhibitory effects on eukaryotic DNA primase. ebi.ac.uknih.gov DNA primase is the enzyme responsible for synthesizing short RNA primers required to initiate DNA replication by DNA polymerases.

In studies using DNA primase purified from cherry salmon (Oncorhynchus masou) testes and calf thymus, several 3'-deoxyribonucleoside triphosphates, including 3'-dGTP, were found to be potent inhibitors of the enzyme. nih.gov Notably, these analogs did not inhibit the replicative DNA polymerases alpha, delta, or epsilon, indicating a degree of selectivity for DNA primase. ebi.ac.uknih.gov

Kinetic analyses have shed light on the mechanism of this inhibition. The inhibition by 3'-dGTP is competitive with respect to the natural substrate, dGTP. nih.gov When comparing the affinity of 3'-dNTPs for DNA primase versus RNA polymerases I and II, it was found that while the inhibition constants (Ki) were higher for DNA primase, the Ki/K(m) ratios, which reflect the affinity of the analog for the enzyme relative to the natural substrate, were very similar. ebi.ac.uknih.gov This suggests that the affinity of these analogs for the active sites of DNA primase and RNA polymerases is comparable. nih.gov

Table 1: Inhibitory Effects of this compound Triphosphate on DNA Primase

Enzyme Source Inhibitor Mode of Inhibition Effect on other Polymerases
Eukaryotic DNA Primase Cherry Salmon Testes, Calf Thymus 3'-dGTP Competitive with respect to dGTP No inhibition of DNA polymerase α, δ, ε

Telomerase Activity Modulation

Deoxyguanosine analogs are significant modulators of telomerase, an enzyme critical for maintaining telomere length in eukaryotic chromosomes and a key target in cancer research. nih.govacs.org

Inhibition of Human Telomerase by Deoxyguanosine Nucleotide Analogs

Human telomerase activity is susceptible to inhibition by various deoxyguanosine nucleotide analogs. nih.gov Analogs such as 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (a close analog of 3'-dGTP), carbovir (B1146969) 5'-triphosphate, and 6-thio-2'-deoxyguanosine (B1664700) 5'-triphosphate (T-dGTP) can inhibit 50% of telomerase activity at concentrations only 2 to 9 times that of the natural substrate, dGTP. nih.gov

Other analogs, like 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), also act as potent telomerase inhibitors, with reported IC50 values of approximately 11 μM. acs.orgmedchemexpress.com These analogs can be incorporated into the growing DNA chain by telomerase. acs.org However, once incorporated, they can hinder the subsequent addition of nucleotides, leading to premature termination of telomere elongation. nih.govacs.org For instance, after the incorporation of T-dGTP, there is little extension of the DNA chain. nih.gov Similarly, the incorporation of 6-thio-dGTP prevents the synthesis of additional telomeric repeats by inducing a non-productive, stalled telomerase complex on the telomere. biorxiv.orgbiorxiv.org

Stereoselectivity of Telomerase for Deoxyguanosine Derivatives

Telomerase exhibits stereoselectivity in its interaction with nucleotide substrates. nih.gov This has been demonstrated with enantiomers of carbocyclic deoxyguanosine analogs. The D-carbocyclic-2'-deoxyguanosine 5'-triphosphate (D-CdG-TP) is a potent inhibitor of telomerase. In contrast, its L-enantiomer is significantly less inhibitory. nih.gov This difference in activity between the D and L forms highlights the specific three-dimensional structural requirements of the nucleotide-binding site of the telomerase enzyme. nih.gov

Table 2: Inhibition of Human Telomerase by Deoxyguanosine Analogs

Analog IC50 Mechanism
2',3'-dideoxyguanosine 5'-triphosphate 2-9x dGTP concentration Chain Termination
7-deaza-2'-deoxyguanosine-5'-triphosphate ~11 µM Prematurely shortens telomeric ladder
6-thio-2'-deoxyguanosine 5'-triphosphate Not specified Induces non-productive stalled complex
D-carbocyclic-2'-deoxyguanosine 5'-triphosphate 2-9x dGTP concentration Competitive Inhibition
L-carbocyclic-2'-deoxyguanosine 5'-triphosphate Much less inhibitory than D-form Demonstrates stereoselectivity

Guanylate Kinase Interactions in Nucleotide Metabolism

The metabolism of this compound involves several kinases that phosphorylate it into its active triphosphate form. Deoxyguanosine is phosphorylated in the cell via salvage pathways. nih.gov The initial phosphorylation is typically carried out by deoxyguanosine kinase, an enzyme found in mitochondria, which converts deoxyguanosine to deoxyguanosine monophosphate (dGMP). genecards.orgnih.gov

Following the initial phosphorylation to its monophosphate form (3'-dGMP), further phosphorylation is required to generate the diphosphate (B83284) and triphosphate versions. Guanylate kinase (EC 2.7.4.8) is the enzyme responsible for phosphorylating GMP to guanosine diphosphate (GDP), using ATP as the phosphate (B84403) donor. nih.govoup.com It is a key enzyme in the guanine nucleotide synthesis pathway. nih.gov It is presumed that guanylate kinase can also act on deoxyguanosine monophosphate (dGMP) and its analogs, such as 3'-dGMP, to convert them to their corresponding diphosphate forms (dGDP and 3'-dGDP, respectively). This step is crucial for the metabolic activation of this compound, allowing it to eventually become 3'-dGTP, the form that interacts with polymerases to exert its biological effects. The metabolism of deoxyguanosine to dGTP has been shown to be particularly significant in T-lymphoblasts, which have high deoxyguanosine kinase activity. nih.gov

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 135440068
Guanine 764
This compound-5'-triphosphate (3'-dGTP) 135568146
2',3'-dideoxyguanosine 5'-triphosphate 123869
6-thio-2'-deoxyguanosine 5'-triphosphate 135503487
Carbovir 5'-triphosphate 122160
D-carbocyclic-2'-deoxyguanosine 5'-triphosphate Not available
7-deaza-2'-deoxyguanosine-5'-triphosphate 135567702
Guanosine 6803
Adenosine 60961
Deoxyguanosine 637545

SAMHD1 dNTPase Activity and Bifunctional Inhibition

Sterile alpha motif histidine-aspartate domain-containing protein 1 (SAMHD1) is a crucial enzyme that regulates the intracellular pool of deoxynucleoside triphosphates (dNTPs). It functions as a dNTP triphosphohydrolase, breaking down dNTPs into their corresponding deoxynucleosides and tripolyphosphate. nih.gov This enzymatic activity is critical in non-dividing cells, such as macrophages and resting T-cells, where it restricts the replication of retroviruses like HIV by depleting the dNTPs necessary for reverse transcription. nih.govgenecards.org The activation of SAMHD1 is a complex, allosteric process. It requires the binding of GTP or dGTP to a specific allosteric site (A1) on each monomer, which in turn promotes the dimerization of the enzyme. nih.govnih.gov This dimerization is a prerequisite for the subsequent binding of any dNTP to a second, non-specific allosteric site (A2), leading to the formation of the active tetrameric form of the enzyme. genecards.orgnih.govnih.gov

The significant role of SAMHD1 in inactivating various anticancer nucleoside analogs has made it a validated drug target to overcome drug resistance. nih.govnih.gov Research has focused on developing inhibitors of its dNTPase activity. A rational, fragment-based approach has been employed, utilizing a deoxyguanosine (dG) fragment that targets the guanine-specific A1 allosteric site. nih.govnih.govnih.gov This strategy led to the synthesis of a library of compounds, from which potent inhibitors were identified. nih.govnih.gov

One extensively studied inhibitor, referred to as compound 5a (R = 3-(3'-bromo-[1,1'-biphenyl])), acts as a competitive inhibitor against GTP binding at the A1 site. nih.govnih.gov By binding to this site, the inhibitor induces the formation of inactive SAMHD1 dimers that are incapable of forming the active tetramer. nih.govnih.gov This mechanism effectively blocks the dNTPase activity of the enzyme. nih.govnih.gov

A significant finding from this research was that these deoxyguanosine-linked inhibitors are bifunctional. In addition to inhibiting the dNTPase activity, they also prevent the binding of single-stranded DNA (ssDNA) and single-stranded RNA (ssRNA) to SAMHD1. nih.govnih.gov This demonstrates that a single small molecule can disrupt both the enzymatic and nucleic acid binding functions of SAMHD1. nih.govnih.gov Structural analysis of the SAMHD1-inhibitor complex revealed that the biphenyl (B1667301) portion of the inhibitor obstructs a conformational change in the C-terminal lobe of the enzyme that is necessary for tetramerization. nih.govnih.gov This dual inhibition presents a promising strategy for enhancing the efficacy of antimetabolite chemotherapy. nih.gov

Interactions with Other Deoxynucleoside-Metabolizing Enzymes

The metabolism of this compound involves several other key enzymes that handle deoxynucleosides. The interaction of this compound with these enzymes, either as a substrate or an inhibitor, is crucial for understanding its cellular fate and potential pharmacological effects.

Deoxynucleoside Kinases:

Mammalian cells have two primary deoxynucleoside kinases responsible for the phosphorylation of purine deoxyribonucleosides: the cytosolic deoxycytidine kinase (dCK) and the mitochondrial deoxyguanosine kinase (dGK). usbio.net

Mitochondrial Deoxyguanosine Kinase (dGK): Human recombinant mitochondrial dGK exhibits broad substrate specificity, phosphorylating natural purine and pyrimidine (B1678525) deoxynucleosides. nih.gov For deoxyguanosine, the enzyme shows a Km of 4 µM and a Vmax of 43 nmol/min/mg of protein. nih.gov However, studies on bovine mitochondrial dGK have shown that analogs of deoxyguanosine modified at the 3'-position are not effective substrates. nih.gov This suggests that this compound is likely a poor substrate for human mitochondrial dGK.

Deoxycytidine Kinase (dCK): In certain T-lymphoma cell lines deficient in purine nucleoside phosphorylase (PNPase), the toxicity of deoxyguanosine is dependent on its phosphorylation by dCK. nih.gov This highlights the role of dCK in the metabolism of deoxyguanosine in specific cellular contexts.

Purine Nucleoside Phosphorylase (PNP):

Human erythrocytic purine nucleoside phosphorylase (PNP) is another key enzyme in purine metabolism. Research on sugar-modified analogs of inosine and guanosine has shown that significant steric changes at the 3' position of the sugar moiety, as is the case with this compound, either significantly reduce or completely abolish substrate activity. nih.gov This indicates that this compound is not a good substrate for human PNP. nih.gov

5'-Nucleotidases:

The following table summarizes the available kinetic data for deoxyguanosine with related enzymes.

EnzymeOrganism/TissueSubstrate/InhibitorKmVmaxKi
Mitochondrial Deoxyguanosine KinaseHuman (recombinant)Deoxyguanosine4 µM43 nmol/min/mg-
Mitochondrial Deoxyguanosine KinaseBovine BrainDeoxyguanosine7.6 µM--
Purine Nucleoside PhosphorylaseHuman Erythrocytes3'-modified guanosine analogsPoor Substrate--

Cellular and Molecular Effects of 3 Deoxyguanosine Analogs

Impact on DNA Integrity and Repair Mechanisms

Analogs of 3'-deoxyguanosine exert considerable influence on the stability and repair of DNA. Their structural similarity to endogenous deoxyguanosine allows them to be recognized by cellular machinery, leading to a range of effects from the induction of damage to the modulation of repair pathways and gene expression.

Oxidative DNA Damage and Adduct Formation (e.g., 8-oxo-7,8-dihydro-2'-deoxyguanosine)

Deoxyguanosine is particularly susceptible to oxidation due to its low oxidation potential, making it a primary target for reactive oxygen species (ROS) within the cell. nih.gov This vulnerability leads to the formation of several oxidized derivatives, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), also known as 8-hydroxy-2'-deoxyguanosine (B1666359), being one of the most common and well-studied products of DNA oxidation. nih.govwikipedia.orgmdpi.com The presence of 8-oxodG is a key biomarker for measuring oxidative stress and damage to DNA. wikipedia.orgcaymanchem.com

The formation of 8-oxodG is a significant event, as it represents a premutagenic lesion. nih.gov If not repaired, 8-oxodG can lead to mismatched pairing with deoxyadenosine (B7792050) during DNA replication. nih.govnih.gov This mispairing can result in G-to-T transversions, a type of mutation linked to genomic instability and various pathological processes, including carcinogenesis. nih.govnih.gov The accumulation of such DNA adducts underscores the constant threat that oxidative stress poses to genomic integrity. mdpi.comresearchgate.net

Modulation of DNA Repair Pathways (e.g., Base Excision Repair)

To counteract the deleterious effects of lesions like 8-oxodG, cells have evolved sophisticated DNA repair mechanisms. The principal pathway responsible for removing such oxidized bases from the genome is the Base Excision Repair (BER) system. nih.govmdpi.comnih.gov The BER pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base. nih.gov

In the case of 8-oxodG, the primary enzyme that carries out this recognition and removal is 8-oxoguanine DNA glycosylase (OGG1). nih.gov OGG1 cleaves the N-glycosidic bond between the oxidized base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. nih.gov Subsequent enzymes in the BER pathway, including AP endonuclease (APE1), DNA polymerase β, and DNA ligase, work to remove the AP site, insert the correct nucleotide, and seal the DNA strand, thereby restoring the original sequence. nih.govnih.gov The efficiency of the BER pathway is crucial for preventing the accumulation of mutations and maintaining genome stability. mdpi.com The modulation of this pathway, whether through genetic variation or external factors, can significantly impact an organism's susceptibility to diseases linked to DNA damage. jpp.krakow.pl

Effects on Transcription Factor Binding to Modified DNA Sequences (e.g., Sp1)

The presence of DNA damage adducts such as 8-oxodG can extend beyond mutagenesis, influencing epigenetic regulation and gene expression by altering the interaction between DNA and proteins. nih.gov A notable example is the effect of 8-oxodG on the binding of the transcription factor Sp1 (Specificity protein 1). Sp1 binds to GC-rich sequences, known as GC boxes, in the promoter regions of many genes, playing a critical role in their transcription. nih.govtandfonline.com

Research has demonstrated that the site-specific incorporation of 8-oxodG into the Sp1 cognate DNA sequence can significantly inhibit the binding of the Sp1 protein. nih.govtandfonline.comoup.com The degree of inhibition is dependent on the position of the oxidized base within the GC box, with the most substantial effects observed when guanines in the core of the binding site are replaced by 8-oxodG. nih.govtandfonline.com This disruption of transcription factor binding suggests that oxidative DNA damage can directly alter the expression of Sp1-regulated genes, potentially affecting cellular responses and contributing to the pathology of diseases associated with oxidative stress. nih.gov Further complexity is added by findings that the repair enzyme OGG1 can interact with Sp1, suggesting a coordinated response to oxidative stress that links DNA repair and transcriptional regulation. nih.gov

Data derived from studies on the binding of Sp1 to its cognate DNA sequence where specific guanine (B1146940) (G) residues were substituted with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). The percentages represent the binding affinity relative to the non-substituted sequence. nih.gov

Antiviral Activity and Related Mechanisms

Analogs of this compound are a class of compounds investigated for their potential as antiviral agents. By acting as chain terminators for viral polymerases, they can halt the replication of viral genomes, a mechanism central to the action of many nucleoside analog drugs.

Inhibition of Viral Replication (e.g., Hepatitis C Virus, Human Immunodeficiency Virus)

The antiviral potential of this compound analogs has been explored against several viruses. For instance, 2',3'-dideoxyguanosine (B1417426) (ddG) has demonstrated activity against the Human Immunodeficiency Virus (HIV). nih.govslu.se The triphosphate form of carbovir (B1146969), a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509), is a potent inhibitor of HIV-1 reverse transcriptase. nih.gov Another carbocyclic analog, l-carbocyclic 2',3'-didehydro-2',3'-dideoxyadenosine, showed moderate anti-HIV activity. scilit.com

However, the activity of these analogs is not universal across all viruses. One study reported that this compound did not inhibit the replication of a Hepatitis C Virus (HCV)-like RNA template. nih.gov Similarly, 3'-deoxy-3'-fluoroguanosine (B39910) did not show inhibitory activity against the Tick-borne encephalitis virus (TBEV), a flavivirus. asm.org Interestingly, while some synthetic analogs show mixed results, the natural nucleoside guanosine (B1672433) has been found to inhibit HCV replication by altering intracellular nucleotide pools. plos.org These findings highlight the specific nature of nucleoside analog interactions with different viral polymerases and the importance of specific structural modifications for antiviral efficacy.

Analysis of Cellular Uptake and Metabolism in Antiviral Contexts

The therapeutic success of any nucleoside analog is critically dependent on its cellular pharmacology, including its uptake into the host cell and its subsequent metabolic activation to the triphosphate form. mdpi.com This active form is what typically competes with natural nucleotides for incorporation by viral polymerases. mdpi.com

Studies on 2',3'-dideoxyguanosine (ddG) in the context of its anti-HIV activity revealed that its uptake could be reduced by the co-administration of natural purine (B94841) nucleosides. nih.gov A significant finding from this research was the inability to detect the formation of the active dideoxyguanosine triphosphate metabolite, even at effective anti-HIV concentrations. nih.gov This raises questions about the conventional mechanism of action and suggests that other metabolic pathways or effects may contribute to its antiviral activity. nih.gov

The phosphorylation of antiviral guanosine analogs by cellular enzymes, such as deoxyguanosine kinase (dGK), is a key activation step. slu.se The efficiency of this conversion can vary between different analogs and cell types, influencing both the potency and the potential for host toxicity. mdpi.comd-nb.info Therefore, understanding the intricate details of cellular uptake and metabolic conversion is paramount for the design and development of effective and safe antiviral therapies based on this compound analogs.

Summary of research findings on the antiviral activity of guanosine and its analogs.

Antitumor Activity and Associated Mechanisms

Analogs of this compound are a class of purine nucleoside antimetabolites that exhibit broad antitumor activity. Their efficacy is primarily rooted in their ability to disrupt DNA synthesis and trigger programmed cell death, or apoptosis. nih.gov After cellular uptake, these analogs are phosphorylated into their active triphosphate forms, which can then be mistakenly incorporated into DNA or can inhibit key enzymes involved in nucleotide metabolism. This disruption of DNA integrity and replication is particularly cytotoxic to rapidly dividing cancer cells.

Purine nucleoside analogs have demonstrated considerable therapeutic success against various indolent lymphoid malignancies. nih.govnih.gov These slow-growing but persistent cancers, such as chronic lymphocytic leukemia (CLL) and certain non-Hodgkin's lymphomas (NHL), are particularly susceptible to agents that interfere with lymphocyte function and proliferation. nih.govntno.org

The mechanisms underlying this efficacy include the inhibition of DNA synthesis and the induction of apoptosis. nih.gov Analogs such as fludarabine (B1672870) and cladribine (B1669150) are well-established treatments for CLL and low-grade B-cell NHL. nih.govntno.org Nelarabine (B1678015), a prodrug of the deoxyguanosine analog ara-G, is a T-cell-selective nucleoside analog. peerj.com It is converted in the body to its active form, ara-GTP, which accumulates in T-lymphoblasts, incorporates into DNA, and inhibits DNA synthesis, ultimately leading to cell death. peerj.com This has made it an important agent in the treatment of T-cell acute lymphoblastic leukemia (T-ALL). mdpi.com Clinical trials have shown that nelarabine, when added to standard chemotherapy regimens, improves disease-free survival for patients with T-ALL. researchgate.net

Deoxyguanosine analogs have been shown in murine models to enhance the therapeutic effects of other anticancer agents, including traditional chemotherapy and modern immunotherapies. This synergistic activity stems from various mechanisms that sensitize tumor cells to treatment.

One key mechanism is the potentiation of cytotoxicity. In animal tumor models, agents like 6-thioguanine (B1684491) (a guanine analog) have been shown to enhance the cell-killing effects of chloroethylnitrosourea-based chemotherapy. oup.com A more targeted approach involves using the natural nucleoside methylthioadenosine (MTA) in combination with 6-thioguanine. This strategy protects normal host tissues from the toxic effects of 6-thioguanine but does not protect cancer cells that lack the enzyme MTAP, which is necessary to process MTA. researchgate.net This allows for the administration of much higher, more effective doses of the analog against these MTAP-deficient tumors, as demonstrated in xenograft models of human cancers. researchgate.netresearchgate.net

Another significant area of enhancement is in immunotherapy. The analog 6-thioguanine has been found to increase the tumor mutational burden in a mouse melanoma model. nih.gov This increase in mutations can create new neoepitopes, making the tumor more visible and susceptible to the host immune system and improving the response to immune checkpoint inhibitors. nih.gov Similarly, the analog 6-thio-2'-deoxyguanosine (B1664700) (6-thio-dG) was found to induce telomere stress in cancer cells, activating the STING/IFN-I pathway in dendritic cells. nih.gov This enhances the cross-priming of tumor-specific CD8+ T cells and overcomes resistance to checkpoint blockade therapies in mouse models. nih.gov Furthermore, 6-thio-dG has shown cooperative antitumor effects when combined with nanovaccines in murine tumor models. researchgate.netnih.gov

The combination of nelarabine with a CXCR4 antagonist, BL-8040, is being explored based on preclinical data from xenotransplant mouse models showing that inhibiting CXCR4 signaling can reduce the growth of primary human T-ALL. clinicaltrials.gov

The antitumor activity of deoxyguanosine analogs extends to various solid tumors, with research highlighting their effects on specific cancer cell lines.

In gastric cancer, the combination of the topoisomerase I inhibitor belotecan (B1684226) with cisplatin (B142131) has demonstrated therapeutic synergy in human gastric cancer cell lines. ki.se The proposed mechanism suggests that belotecan modulates the repair of DNA adducts induced by cisplatin, thereby enhancing its cytotoxic effect. ki.se While not a direct deoxyguanosine analog, belotecan's mechanism of inducing DNA breaks complements the DNA-damaging effects of other chemotherapies in a way that is conceptually similar to how nucleoside analogs function.

The analog 6-thio-2'-deoxyguanosine (6-thio-dG) has shown significant anticancer activity in lung cancer cell lines. In an A549 lung cancer xenograft murine model, administration of 6-thio-dG led to a complete prevention of progressive tumor growth. researchgate.net Its mechanism involves being incorporated into both genomic and telomeric DNA, leading to DNA damage, cell-cycle arrest, and apoptosis. researchgate.net

The table below summarizes the antitumor activity of selected this compound analogs and related compounds.

Table 1: Antitumor Activity of this compound Analogs and Related Compounds
Compound/Analog Cancer Type/Cell Line Mechanism of Action Observed Effect Reference(s)
Purine Nucleoside Analogs (General) Indolent Lymphoid Malignancies Inhibition of DNA synthesis, induction of apoptosis. Broad antitumor activity. nih.gov
Nelarabine (ara-G) T-cell Acute Lymphoblastic Leukemia (T-ALL) T-cell selective; inhibits DNA synthesis. Induces cell death in T-lymphoblasts; improves disease-free survival. peerj.commdpi.comresearchgate.net
6-thioguanine (6-TG) Murine Melanoma, MTAP-deficient tumors Increases tumor mutational burden; selective toxicity when combined with MTA. Enhances response to immune checkpoint inhibitors; allows for higher effective doses. nih.govresearchgate.net
6-thio-2'-deoxyguanosine (6-thio-dG) Murine Colon/Lung Cancer, A549 Lung Cancer Cells Induces telomere stress; activates STING pathway; incorporated into DNA. Reduces tumor growth; synergizes with immunotherapy; prevents tumor progression. nih.govresearchgate.net
Belotecan (in combination with Cisplatin) Human Gastric Cancer Cell Lines Modulates repair of cisplatin-induced DNA adducts. Synergistic therapeutic effect. ki.se

Immunological and Lymphoid Cell Responses

Deoxyguanosine and its analogs have profound and selective effects on the immune system, particularly on lymphoid cells. This selectivity is the basis for both their therapeutic use in lymphoid cancers and their pathogenic role in certain inherited immunodeficiency diseases.

Deoxyguanosine and its analogs are notably toxic to human lymphoid cells, with a particularly pronounced effect on T-lymphocytes compared to B-lymphocytes. researchgate.netresearchgate.netresearchgate.netmdpi.com This selective toxicity is a critical factor in their mechanism of action.

The underlying basis for this lymphospecific toxicity is metabolic. Lymphoid cells, especially T-cells, possess high levels of deoxynucleoside kinases, enzymes that phosphorylate deoxyribonucleosides. oup.comnih.gov When cells are exposed to deoxyguanosine, it is readily phosphorylated to deoxyguanosine triphosphate (dGTP). researchgate.net Because lymphocytes are highly efficient at this phosphorylation but less efficient at degrading the resulting triphosphate, dGTP accumulates to high intracellular concentrations—a phenomenon described as "trapping". oup.comresearchgate.net

This accumulation of dGTP is cytotoxic because it potently inhibits the enzyme ribonucleotide reductase. researchgate.netmdpi.com This enzyme is essential for producing the deoxyribonucleotide building blocks required for DNA synthesis. Its inhibition leads to a depletion of other deoxyribonucleotides (particularly dCTP), which halts DNA replication and ultimately triggers cell death. researchgate.netmdpi.com

The selective toxicity of deoxyguanosine to lymphoid cells is central to the pathogenesis of a specific inherited disorder: purine nucleoside phosphorylase (PNP) deficiency. researchgate.netresearchgate.net PNP is a key enzyme in the purine salvage pathway, responsible for converting deoxyguanosine to guanine. nih.gov

In individuals with a genetic deficiency of PNP, the enzyme's substrate, deoxyguanosine, cannot be broken down and accumulates to high levels in body fluids. researchgate.netnih.gov While most tissues are unaffected, the accumulated deoxyguanosine is readily taken up by lymphocytes. oup.com Due to the high deoxyguanosine kinase activity in T-lymphocytes, these cells selectively phosphorylate the excess deoxyguanosine, leading to the intracellular accumulation of toxic dGTP. researchgate.netnih.gov

The resulting high levels of dGTP inhibit ribonucleotide reductase, disrupt DNA synthesis, and induce apoptosis specifically in the T-cell population. researchgate.netmdpi.com This leads to a profound and selective loss of T-lymphocyte function, while B-lymphocyte function remains relatively intact. researchgate.netresearchgate.net The clinical result is a severe T-cell immunodeficiency, leaving affected individuals highly susceptible to recurrent and opportunistic infections. researchgate.net

The table below summarizes the key immunological and lymphoid cell responses to deoxyguanosine.

Table 2: Immunological and Lymphoid Cell Responses to Deoxyguanosine
Phenomenon Affected Cell Type Mechanism Consequence Reference(s)
Cellular Toxicity Human Lymphoid Cells (especially T-cells) Phosphorylation by deoxynucleoside kinase to dGTP; intracellular "trapping" of dGTP. Inhibition of ribonucleotide reductase, depletion of dCTP, halted DNA synthesis, and apoptosis. oup.comresearchgate.netresearchgate.netresearchgate.net
Purinogenic Immunodeficiency T-lymphocytes In PNP deficiency, systemic accumulation of deoxyguanosine leads to selective dGTP buildup in T-cells. Inhibition of ribonucleotide reductase leads to selective T-cell death and severe T-cell immunodeficiency. researchgate.netnih.govmdpi.com

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 91523
6-Mercaptopurine 667490
6-thioguanine 2723601
6-thio-2'-deoxyguanosine 102839
Belotecan 6918349
Cisplatin 5702168
Cladribine 20279
Deoxyguanosine 638
Deoxyguanosine triphosphate (dGTP) 135398579
Fludarabine 657237
Ganciclovir (B1264) 3454
Methylthioadenosine 439535
Nelarabine 159345

General Effects on Cell Proliferation and Growth

The antitumor activities of this compound and its analogs are primarily rooted in their ability to disrupt cellular proliferation and growth. These purine nucleoside analogs interfere with fundamental cellular processes, leading to the inhibition of cancer cell expansion. Key mechanisms include the direct inhibition of DNA synthesis and the induction of programmed cell death, known as apoptosis.

Research into structurally related deoxyguanosine analogs reveals distinct and profound differences in their effects on cell cycle progression and cytotoxicity. A comparative study of ganciclovir (GCV), D-carbocyclic 2′-deoxyguanosine (CdG), and penciclovir (B1679225) (PCV) in human tumor cells demonstrated these varied impacts. GCV and CdG exhibited comparable levels of cytotoxicity at lower concentrations, whereas PCV was found to be 10 to 100 times less potent. mims.com The underlying mechanisms for these differences appear to be linked to how they affect DNA replication and cell cycle checkpoints. GCV was observed to slow the progression of cells through the S-phase (the DNA synthesis phase) of the cell cycle. mims.com Similarly, CdG not only impeded S-phase but also induced a block at the G2/M checkpoint, which is a critical control point before cells enter mitosis. mims.com For both GCV and CdG, this disruption led to cell death during the second cell cycle following drug exposure. mims.com In contrast, PCV triggered a prolonged arrest in the early S-phase by profoundly suppressing DNA synthesis, resulting in cell death within the first cell cycle. mims.com These findings suggest that the superior cytotoxicity of GCV and CdG may stem from their effects on the DNA template, as opposed to the direct inhibition of nascent strand synthesis seen with PCV. mims.com

The efficacy of these analogs is also closely tied to the proliferative state of the cells. The enzymes responsible for activating these nucleoside analogs, such as deoxyguanosine kinase (dGK), show increased activity in rapidly dividing cells. wikipedia.orgmims.com For instance, in several human leukemic cell lines (CEM, HL60, and MOLT-4), the activity of dGK increased as much as threefold when the cells began to proliferate. mims.com This heightened enzymatic activity in proliferating cells makes them more susceptible to the cytotoxic effects of the analogs. wikipedia.orgmims.com

Further illustrating the diverse mechanisms, other analogs like 8-oxo-7,8-dihydro-2'-deoxyguanosine (oh(8)dG) have been shown to inhibit the growth of specific cancer cells, such as KG-1 myelosarcoma, by inducing both cell cycle arrest and apoptosis. This is achieved by increasing the expression of cell cycle inhibitors like p16 and p27 while decreasing the levels of cell cycle accelerators such as cyclins and cyclin-dependent kinases (cdks). fishersci.ca Another analog, 6-thio-2'-deoxyguanosine (6-thio-dG), after being converted to its active triphosphate form, becomes incorporated into DNA. This event triggers DNA damage, leading to an S-phase arrest and subsequent apoptosis. nih.gov Additionally, certain deoxyguanosine nucleotide analogs can inhibit human telomerase, an enzyme crucial for maintaining telomere length and implicated in cancer cell immortality. eragene.com The analog 2'-nor-2'-deoxyguanosine (2'NDG) has been noted to cause a temporary lag in cell division and a transient decrease in the synthesis of cellular DNA. wikipedia.org

The following table summarizes the observed effects of various this compound analogs on cell proliferation and the cell cycle in different research findings.

Table 1: Effects of this compound Analogs on Cell Proliferation and Growth

Analog Cell Line Observed Effects Citations
Ganciclovir (GCV) Human tumor cells Slowed S-phase progression; cell death in the second cell cycle. mims.comwikidata.org
D-carbocyclic 2′-deoxyguanosine (CdG) Human tumor cells Induced G2/M block; cell death in the second cell cycle. mims.comwikidata.org
Penciclovir (PCV) Human tumor cells Induced a lengthy early S-phase block; cell death in the first cell cycle. mims.comwikidata.org
8-oxo-7,8-dihydro-2'-deoxyguanosine (oh(8)dG) KG-1 myelosarcoma Induced cell cycle arrest and apoptosis. fishersci.ca
6-thio-2'-deoxyguanosine (6-thio-dG) Cancer cells Caused S-phase cell cycle arrest and apoptosis. nih.gov
2'-nor-2'-deoxyguanosine (2'NDG) Human embryo lung cells Resulted in a transient lag in cell division and a temporary decrease in cellular DNA synthesis. wikipedia.org

Research Applications and Methodologies for Studying 3 Deoxyguanosine

Utilization as Molecular Probes and Investigative Tools

The structural modification in 3'-Deoxyguanosine makes it an effective molecular probe for exploring complex biological systems. Researchers leverage this compound and its derivatives to understand fundamental cellular processes.

This compound is employed in studies to understand how the structure of a molecule influences its biological activity. By systematically altering parts of the this compound molecule and observing the resulting changes in biological effects, researchers can identify the key chemical features required for a specific function. For instance, it can be used as a ligand that complexes with enzymes and receptors to probe these interactions. caymanchem.com

Studies on analogs of guanosine (B1672433), such as cadeguomycin, have shown that modifications to the ribose and guanine (B1146940) moieties are critical for their biological activity. wikipedia.org Replacing the carboxyl group at the C-7 position with other functional groups like cyano or formyl groups has been shown to significantly enhance the potentiation of other therapeutic agents. wikipedia.org Similarly, the absence of the 3'-hydroxyl group in this compound provides a key point of comparison in studies to determine the structural requirements for binding and activity at specific enzymes or receptors.

A primary application of this compound in molecular biology is in the study of DNA replication. The triphosphate form, this compound triphosphate (3'-dGTP or ddGTP), acts as a chain terminator during DNA synthesis. apexbt.comwikipedia.org DNA polymerases can incorporate 3'-dGTP into a growing DNA strand opposite a cytosine base. nih.gov However, because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, the elongation of the DNA chain is halted. apexbt.comwikipedia.orgbiosyn.com This property is fundamental to the Sanger method of DNA sequencing and allows researchers to precisely determine the sequence of nucleotides in a DNA template. wikipedia.orgtaylorandfrancis.com

This compound is also used to investigate DNA repair mechanisms. DNA polymerase beta, an enzyme that plays a role in DNA repair, has been found to be an efficient utilizer of 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP) as a substrate. nih.gov The rate of incorporation of ddGTP by this polymerase can be nearly equal to that of the natural substrate, dGTP. nih.gov This allows researchers to use 3'-dGTP as a tool to study the kinetics and mechanisms of repair synthesis mediated by DNA polymerase beta. nih.gov

Table 1: Action of this compound Triphosphate (3'-dGTP) on DNA Polymerases
DNA PolymeraseAction of 3'-dGTPResearch Application
Various PolymerasesActs as a chain terminator upon incorporation. apexbt.comwikipedia.orgDNA sequencing (Sanger method), studying polymerase fidelity. wikipedia.orgtaylorandfrancis.com
DNA Polymerase BetaEfficiently incorporated as a substrate, halting chain elongation. nih.govProbing DNA repair synthesis mechanisms. nih.gov
DNA Polymerase Alpha, E. coli DNA Polymerase I, Reverse TranscriptasePoorly utilized as a substrate compared to DNA Polymerase Beta. nih.govDifferential analysis of polymerase activity and substrate specificity. nih.gov

This compound serves as a valuable tool for studying the interactions between small molecules (ligands) and proteins such as enzymes and receptors. It can act as a ligand itself, allowing researchers to explore the binding pockets and structural requirements of guanosine-specific proteins. caymanchem.comnih.gov For example, this compound has been shown to interact with human purine (B94841) nucleoside phosphorylase through hydrogen bonding with specific amino acid residues like Glu201 and Asn243. nih.gov By studying how this compound and its analogs bind to these proteins, scientists can gain insights into the mechanisms of purine metabolism and design molecules that can modulate these pathways. nih.gov

Furthermore, it has been used in displacement assays to characterize guanosine binding sites in tissues like rat brain membranes, helping to elucidate the function of guanosine receptors. nih.gov The ability to use this compound in such assays makes it a useful compound for screening new potential ligands for known receptors.

Advanced Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of this compound and its metabolites are crucial for its application in research. Several sophisticated analytical techniques are employed for this purpose, providing high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and related compounds from complex biological matrices. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For the analysis of nucleosides like deoxyguanosine, reversed-phase HPLC (RP-HPLC) is commonly used. nih.gov In this approach, a nonpolar stationary phase is used with a polar mobile phase. Different columns and mobile phase compositions can be employed to achieve optimal separation of deoxyguanosine from other nucleosides and metabolites. For instance, various mixed-mode columns that utilize cation-exchange mechanisms can provide baseline separation of guanosine, deoxyguanosine, adenosine, and deoxyadenosine (B7792050). researchgate.net

Table 2: Examples of HPLC Methods for Deoxyguanosine Analysis
Column TypeMobile Phase ExampleDetection MethodApplication
Reversed-Phase (e.g., C18)Gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).UV Absorbance (e.g., 254 nm or 275 nm). caymanchem.comSeparation of nucleosides and their derivatives. caymanchem.com
Mixed-Mode (e.g., Newcrom AH)Isocratic mixture of water, acetonitrile, and phosphoric acid. researchgate.netUV Absorbance (e.g., 210 nm). researchgate.netBaseline separation of guanosine, deoxyguanosine, adenosine, and deoxyadenosine. researchgate.net
HILIC (Hydrophilic Interaction Liquid Chromatography)Gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate).Mass Spectrometry (MS). taylorandfrancis.comAnalysis of polar metabolites, including nucleosides in urine. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of this compound due to its high sensitivity and specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing thermally labile and nonvolatile molecules like nucleosides. wikipedia.orgnih.gov It generates ions directly from a solution, which can then be analyzed by the mass spectrometer. nih.gov This method allows for the determination of the molecular weight of this compound and its adducts with high accuracy. wikipedia.orgnih.gov

Liquid Chromatography–Nanoelectrospray Ionization–High-Resolution Tandem Mass Spectrometry (LC-nano-ESI-HR-MS/MS): This technique couples the separation power of HPLC (often at the nanoscale, "nano-LC") with the high sensitivity and specificity of tandem mass spectrometry. oup.com After separation by LC, the analyte is ionized by nano-ESI and subjected to multiple stages of mass analysis (MS/MS or MSn). oup.com This allows for the fragmentation of the parent ion, providing structural information that confirms the identity of the compound. oup.com This method is highly sensitive and can detect adducts at levels as low as one per 10⁸ DNA bases. oup.com

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): FT-ICR-MS offers exceptionally high resolution and mass accuracy, allowing for the unambiguous determination of the elemental composition of molecules. nih.gov In this technique, ions are trapped in a magnetic field and their cyclotron frequency is measured, which is inversely proportional to their m/z ratio. nih.gov The unparalleled resolving power of FT-ICR-MS is critical for distinguishing between compounds with very similar masses (isobaric species) in complex mixtures, which is invaluable for metabolomics studies and the analysis of DNA adducts. nih.gov

32P-Postlabelling Assay for DNA Adduct Detection

The 32P-postlabelling assay is an exceptionally sensitive method utilized for the detection and quantification of DNA adducts, which are segments of DNA that have become covalently attached to a chemical moiety. springernature.comnih.govspringernature.com This technique is particularly valuable for studying the effects of carcinogens and mutagens on DNA. The assay can detect as few as one adduct in 10^9–10^10 normal nucleotides, requiring only microgram quantities of DNA. springernature.com

The methodology of the 32P-postlabelling assay involves four primary steps: springernature.comnih.govspringernature.com

Enzymatic Digestion of DNA: The DNA sample is digested into its constituent deoxynucleoside 3'-monophosphates.

Enrichment of Adducts: The adducted nucleotides are enriched from the digest.

Radiolabelling: The 5'-hydroxyl group of the adducted nucleotides is labelled with 32P from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation and Quantification: The 32P-labelled adducts are then separated and quantified, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

A specific application of this assay has been developed for the analysis of adducts formed from the reaction of 2'-deoxyguanosine-3'-monophosphate with various compounds. For instance, a study focused on the adducts formed with methylglyoxal, a mutagen found in some foods, optimized the 32P-postlabelling reaction by examining parameters such as the kinetics of phosphorylation by T4 polynucleotide kinase and substrate concentration. nih.govoup.com The same adducts were detectable in calf thymus DNA that had been reacted in vitro with methylglyoxal. nih.gov

Another study utilized the 32P-postlabelling assay to identify adducts resulting from the reaction of malonaldehyde with 2'-deoxyguanosine-3'-monophosphate. nih.govoup.com The adducts were structurally characterized as 3-(2-deoxy-β-D-erythro-pentafuranosyl)pyrimido[1,2-a]purin-10(3H)-one. nih.govoup.com The sensitivity of these adducts to nuclease P1 3'-dephosphorylation was also evaluated. nih.gov

Table 1: Research Findings from 32P-Postlabelling Assays Involving 2'-deoxyguanosine-3'-monophosphate Adducts

Reactant with 2'-deoxyguanosine-3'-monophosphateAdduct Structure IdentifiedSample TypeDetected Adduct LevelsReference
Methylglyoxal3-(2'-deoxy-β-D-erythro-pentafuranosyl)-6,7-dihydro-6,7-dihydroxy-6-methylimidazo[2,3-b]purine-9(8H)oneCalf Thymus DNA5.7 ± 1.7 adducts/10^6 nucleotides nih.gov
Methylglyoxal3-(2'-deoxy-β-D-erythro-pentafuranosyl)-6,7-dihydro-6,7-dihydroxy-6-methylimidazo[2,3-b]purine-9(8H)oneHuman Lymphocytes (in vitro, 1.5 mM methylglyoxal)8.2 ± 0.9 adducts/10^7 nucleotides nih.gov
Methylglyoxal3-(2'-deoxy-β-D-erythro-pentafuranosyl)-6,7-dihydro-6,7-dihydroxy-6-methylimidazo[2,3-b]purine-9(8H)oneHuman Lymphocytes (in vitro, 3.0 mM methylglyoxal)1.5 ± 0.1 adducts/10^6 nucleotides nih.gov
Malonaldehyde3-(2-deoxy-β-D-erythro-pentafuranosyl)pyrimido[1,2-a]purin-10(3H)-oneCalf Thymus DNANot specified nih.govoup.com
Malonaldehyde3-(2-deoxy-β-D-erythro-pentafuranosyl)pyrimido[1,2-a]purin-10(3H)-oneDNA from mice treated with [14C]malonaldehydeNot specified nih.govoup.com

Ultraviolet Melting Studies for Nucleic Acid Hybridization Analysis

Ultraviolet (UV) melting studies are a fundamental technique used to analyze the stability of nucleic acid duplexes. springernature.comnih.gov The process involves monitoring the absorbance of a nucleic acid solution at a specific wavelength (typically 260 nm) as the temperature is gradually increased. nih.gov As the double-stranded DNA or RNA denatures into single strands, the absorbance of the solution increases, a phenomenon known as the hyperchromic effect. nih.gov The temperature at which half of the nucleic acid is denatured is defined as the melting temperature (Tm). thermofisher.com The Tm is a critical parameter for assessing the stability of the duplex; a higher Tm indicates a more stable structure. jackwestin.com

Table 2: Illustrative Data from UV Melting Studies of Modified Oligonucleotides (using 3-deazaguanine as a proxy)

Duplex TypeSequenceModificationTm (°C)ΔTm (°C) (Modified vs. Unmodified)Reference
2'-O-Me-RNA/RNA5'-CGGCGAGGAG-3' / 3'-GCCGCUCCUC-5'Unmodified (Guanine)65.5N/A nih.gov
2'-O-Me-RNA/RNA5'-CGGC(c3G)AGGAG-3' / 3'-GCCGCUCCUC-5'3-deazaguanine (c3G)59.5-6.0 nih.gov
2'-O-Me-RNA/DNA5'-CGGCGAGGAG-3' / 3'-GCCGCTCC TC-5'Unmodified (Guanine)54.5N/A nih.gov
2'-O-Me-RNA/DNA5'-CGGC(c3G)AGGAG-3' / 3'-GCCGCTCC TC-5'3-deazaguanine (c3G)49.0-5.5 nih.gov

Capillary Zone Electrophoresis for Oligonucleotide Analysis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique used for the analysis of a wide range of molecules, including oligonucleotides. sciex.comresearchgate.net In CZE, separation is achieved in a narrow-bore fused-silica capillary filled with a buffer solution under the influence of a high electric field. windows.net The separation is based on the differential migration of analytes due to their charge-to-mass ratio. sciex.com For oligonucleotides, which have a negatively charged phosphate (B84403) backbone, this technique allows for efficient separation based on their size and composition. researchgate.net

CZE offers several advantages for oligonucleotide analysis, including high efficiency, short analysis times, and the requirement for only small sample volumes. windows.net It can be used for quality control of synthetic oligonucleotides, allowing for the separation of the full-length product from shorter failure sequences (n-1, n-2, etc.). researchgate.net Furthermore, CZE can be coupled with mass spectrometry (CZE-MS) to provide detailed characterization of oligonucleotides, including their molecular mass and sequence confirmation. nih.govspringernature.com This coupling allows for the detection of single nucleotide misincorporations through mass differences. researchgate.net

While specific CZE data for oligonucleotides containing this compound is not detailed in the provided search results, the general principles and applications of CZE are directly relevant to the analysis of such modified oligonucleotides. The introduction of a 3'-deoxy modification would alter the charge-to-mass ratio and potentially the hydrodynamic radius of the oligonucleotide, which would be detectable by CZE.

Table 3: General Parameters and Applications of Capillary Zone Electrophoresis for Oligonucleotide Analysis

Parameter/ApplicationDescriptionTypical Conditions/ObservationsReference
Separation Principle Based on the charge-to-mass ratio of the analyte.Negatively charged oligonucleotides migrate towards the anode. Separation is influenced by the buffer pH and composition. sciex.comnih.gov
Resolution High-resolution separation of oligonucleotides based on size.Capable of resolving single-base differences in length. researchgate.net
Sample Volume Requires very small amounts of sample.Nanoliter-scale injections are common. windows.net
Coupling with Mass Spectrometry (CZE-MS) Provides molecular weight and sequence information.Allows for single-step desalting, separation, and characterization. nih.govspringernature.com
Quality Control Assessment of purity of synthetic oligonucleotides.Separation of full-length product from shorter sequences and other impurities. researchgate.net

Development of Affinity Adsorbents for Enzyme Purification

Affinity chromatography is a powerful purification technique that separates molecules based on a specific and reversible binding interaction between a target molecule and a ligand immobilized on a solid support. bio-rad.comthermofisher.com This method offers high selectivity and can achieve significant purification in a single step. bio-rad.com

In the context of this compound, its derivatives can be utilized to create affinity adsorbents for the purification of enzymes that metabolize deoxynucleosides. A study detailed the synthesis of 3'-(4-aminophenyl phosphate) derivatives of deoxynucleosides, including deoxyguanosine, which were then coupled to a Sepharose CL-6B matrix. nih.gov These adsorbents were then used to purify various deoxynucleoside-metabolizing enzymes.

The effectiveness of the affinity adsorbent is often correlated with the inhibitory effect of the soluble ligand derivative on the target enzyme. For instance, the deoxyguanosine derivative was found to be a potent inhibitor of mammalian mitochondrial deoxyguanosine kinase from beef liver, with a Ki of 0.16 mM. nih.gov This strong interaction translated to a highly effective purification of the enzyme using the dGuo-Sepharose column, resulting in a 2800-fold purification. nih.gov The enzyme was biospecifically eluted from the column, demonstrating the specificity of the interaction.

Table 4: Purification of Deoxynucleoside-Metabolizing Enzymes Using Deoxyguanosine-Based Affinity Adsorbents

EnzymeSourceLigand DerivativeKi of Soluble LigandPurification FoldReference
Deoxyguanosine KinaseBeef Liver (Mitochondrial)3'-(4-Aminophenyl phosphate) of deoxyguanosine0.16 mM2800-fold nih.gov

Future Directions in 3 Deoxyguanosine Research

Design and Synthesis of Next-Generation 3'-Deoxyguanosine Analogs

The future of this compound research is intrinsically linked to the innovative design and synthesis of novel analogs with enhanced therapeutic properties. Current efforts in medicinal chemistry are focused on creating next-generation compounds that offer improved efficacy, selectivity, and pharmacokinetic profiles.

A primary strategy involves the modification of the core this compound structure to overcome existing limitations. For instance, the synthesis of carbocyclic analogs, where the furanosyl oxygen is replaced by a methylene (B1212753) group, has been shown to increase chemical stability and resistance to phosphorylases. mdpi.com This approach has yielded compounds with potent antiviral activity. acs.org Researchers are also exploring modifications at various positions of the furanose ring, such as the 2', 3', 4', and 5' positions, to develop new anticancer agents. mdpi.com The introduction of different functional groups, such as fluorine or azido (B1232118) substituents, is another avenue being investigated to create analogs with unique biological activities. researchgate.net

Furthermore, the development of prodrug strategies is a key area of focus. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can enhance properties like stability, solubility, and lipophilicity, as demonstrated by the conversion of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) into a viable antiviral agent through a guanosine (B1672433) prodrug approach. researchgate.netnih.gov The design of conformationally locked nucleosides, which mimic the conformation of natural ribonucleosides, also presents a promising, albeit challenging, direction for creating highly effective antiviral agents. acs.org

The synthesis of these novel analogs often employs sophisticated chemical techniques, such as solid-phase phosphoramidite (B1245037) chemistry for creating specific dinucleotides and the use of Diels-Alder reactions for constructing complex carbobicyclic cores. acs.orgvulcanchem.com High-yield, simple methods for the bulk synthesis of these analogs are also crucial for enabling extensive biological evaluation. acs.org

Comprehensive Mechanistic Elucidation in Complex Biological Systems

A deeper understanding of how this compound and its derivatives function within intricate biological systems is paramount for their future development. Research is increasingly focused on unraveling the detailed molecular mechanisms that underpin their biological effects.

A significant area of investigation is the role of this compound and its oxidized forms, such as 8-oxo-2'-deoxyguanosine (8-oxo-dG), in DNA damage and repair pathways. trilinkbiotech.com Mechanistic studies are exploring how these compounds are formed, for example, through the oxidation of deoxyribose in DNA, and how they subsequently react with other cellular components. researchgate.net The formation of various adducts, such as those with acrolein and glyoxal, and their impact on DNA structure and function are being meticulously characterized. researchgate.netnih.gov Understanding these processes is crucial for elucidating their roles in mutagenesis and carcinogenesis. vulcanchem.com

Researchers are also investigating the enzymatic processing of this compound analogs. For example, studies on the human Nudix hydrolase MTH1 are revealing the mechanisms behind its broad substrate specificity, which includes modified nucleotides like 8-Oxo-dGTP. trilinkbiotech.com Furthermore, the interaction of these analogs with DNA polymerases and their incorporation into DNA are key areas of study, as this can lead to mutations. trilinkbiotech.com

The development of sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the reverse fluorometric analysis of alkaline DNA unwinding (rFADU) assay, is enabling a more precise and quantitative analysis of the formation and repair of DNA lesions induced by these compounds in various human cell systems. uni-konstanz.de These methods provide invaluable insights into cell-type specific repair mechanisms and can help predict the efficacy and side effects of treatments involving this compound analogs. uni-konstanz.de

Exploration of Novel Therapeutic Targets and Biomedical Applications

The therapeutic potential of this compound and its analogs extends beyond their current applications, with ongoing research aimed at identifying new diseases and biological pathways where they can be effective.

One of the most promising areas is in cancer therapy. Purine (B94841) nucleoside analogs, including this compound, have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com Their anticancer mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com Future research will likely focus on expanding their use to other types of cancer and developing analogs with greater specificity for cancer cells. For instance, targeting enzymes like SAMHD1, which is implicated in clinical resistance to nucleoside-based chemotherapies, represents a novel strategy. acs.orgnih.gov

The role of 8-hydroxy-2-deoxyguanosine (8-OHdG) as a biomarker for oxidative stress opens up new avenues for its application in diagnosing and monitoring various diseases. nih.gov Elevated levels of 8-OHdG have been associated with cardiovascular diseases, and it is being investigated as a potential biomarker for conditions linked to oxidative DNA damage. nih.govnih.gov

Furthermore, the development of inhibitors for enzymes involved in the repair of oxidative DNA damage, such as OGG1, is a novel therapeutic strategy for inflammatory diseases, including pulmonary diseases. nih.gov By targeting the active site of OGG1, these inhibitors can modulate pro-inflammatory gene expression. nih.gov

The antiviral properties of this compound analogs also continue to be a major focus. The development of new analogs with potent activity against viruses like hepatitis B and respiratory syncytial virus is an active area of research. acs.org

Development of High-Throughput and High-Sensitivity Analytical Platforms

The advancement of this compound research heavily relies on the development of robust, sensitive, and high-throughput analytical methods for its detection and quantification.

Significant progress has been made in developing various analytical techniques. These include high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD), HPLC-tandem mass spectrometry (HPLC-MS/MS), and capillary electrophoresis with electrochemical detection (CE-ECD). researchgate.net While highly effective, these methods often require sophisticated instrumentation and trained personnel. researchgate.net

To address these limitations, researchers are developing simpler and more cost-effective electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), using modified electrodes. researchgate.net These techniques offer rapid and sensitive analysis of compounds like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). researchgate.net The use of materials like poly(3-methylthiophene) on glassy carbon electrodes has been shown to enhance the detection signal and lower the detection limit. researchgate.net

High-throughput screening (HTS) assays are also crucial for drug discovery and functional genomics. atrandi.com These assays, which can be affinity-based or functional, allow for the rapid analysis of large libraries of compounds to identify those that interact with specific targets. atrandi.comlimes-institut-bonn.de For example, a fluorescence anisotropy competition assay has been used as a high-throughput secondary screen to assess the binding of this compound analogs to the A1 site of the SAMHD1 enzyme. acs.org The development of HTS methodologies that can be performed in a miniaturized format, such as in droplet microfluidics, offers the potential for even greater efficiency. atrandi.com

Furthermore, the development of highly sensitive methods like liquid chromatography nanoelectrospray-high-resolution tandem mass spectrometry allows for the detection of extremely low levels of this compound adducts in biological samples, which is critical for studying their role in human diseases. acs.org The continuous improvement of these analytical platforms will be essential for advancing our understanding of this compound and its analogs.

Integration with Systems Biology and "Omics" Technologies

The integration of this compound research with systems biology and "omics" technologies is poised to provide a more holistic understanding of its biological roles and to accelerate the discovery of new therapeutic applications.

Systems biology approaches, which focus on the complex interactions within biological systems, are being used to model the regulatory networks that are affected by this compound and its analogs. columbia.educolumbia.edu By combining computational and experimental techniques, researchers can identify key regulatory checkpoints, or "master regulators," that are essential for the cellular phenotypes induced by these compounds. columbia.edu This can lead to the identification of novel drug targets and biomarkers. columbia.edu

"Omics" technologies, which involve the large-scale study of biological molecules, are providing unprecedented insights into the effects of this compound. uninet.edunih.gov These technologies include:

Genomics: The study of an organism's complete set of DNA, which can be used to identify genetic variations that influence the response to this compound analogs. humanspecificresearch.org

Transcriptomics: The analysis of all RNA molecules in a cell, which can reveal changes in gene expression in response to treatment with these compounds. humanspecificresearch.org

Proteomics: The large-scale study of proteins, which can identify the protein targets of this compound analogs and the downstream signaling pathways they affect. humanspecificresearch.org

Metabolomics: The comprehensive analysis of metabolites, which can provide a snapshot of the metabolic state of a cell and how it is altered by these compounds. humanspecificresearch.org

The integration of these different "omics" datasets, often referred to as pan-omics, allows for a more comprehensive analysis of the interplay between genetics, gene expression, protein function, and metabolism. mdpi.com This integrated approach can help to uncover complex molecular regulatory networks and provide a more complete picture of the mechanisms of action of this compound and its analogs. mdpi.com These technologies are not only crucial for basic research but also for the development of personalized medicine, where treatments can be tailored to an individual's unique molecular profile. humanspecificresearch.org

Q & A

Q. How is 8-hydroxy-2'-deoxyguanosine (8-OHdG) quantified in DNA, and what methodological considerations are critical to avoid artifacts?

  • Methodological Answer : 8-OHdG, a biomarker of oxidative DNA damage, is commonly quantified using HPLC with electrochemical detection (HPLC-EC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:
  • DNA Isolation : Use chaotropic agents (e.g., NaI) instead of phenol-based methods to minimize artifactual oxidation during extraction .
  • Chromatographic Conditions : For LC-MS/MS, employ reversed-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile, achieving detection limits of 0.1–1 fmol/µg DNA .
  • Validation : Include internal standards (e.g., 15N5^{15}\text{N}_5-8-OHdG) to correct for matrix effects .

Q. What experimental models are used to study the role of 8-OHdG in aging and cellular senescence?

  • Methodological Answer :
  • Human Diploid Fibroblasts (HDFs) : Measure 8-OHdG levels in senescent vs. young cells under physiological oxygen (3% O2_2) to mimic in vivo conditions. Senescent cells show 35% higher 8-OHdG and reduced repair capacity, linked to replicative cessation .
  • Animal Models : Use aged Fischer 344 rats to track age-dependent accumulation in organs (e.g., liver, kidney) via urinary excretion analysis, noting a decline in repair efficiency from 481 pmol/kg/day (2-month-old) to 165 pmol/kg/day (25-month-old) .

Q. What synthetic strategies are employed for 2'-deoxyguanosine derivatives, and how are purity and identity validated?

  • Methodological Answer :
  • Solid-Phase Synthesis : Use phosphoramidites (e.g., N2-isobutyryl-2'-deoxyguanosine) on LCAA-CPG supports with 500 Å pore size. Coupling efficiencies >99% are achieved via iterative detritylation and oxidation steps .
  • Characterization : Validate purity (>99%) via HPLC (C18 columns, 260 nm detection) and identity via LC-MS/MS (e.g., m/z 268.1 → 152.1 for deprotonated molecular ions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidative DNA damage levels when using different DNA isolation techniques?

  • Methodological Answer : Discrepancies arise from phenol-induced oxidation artifacts vs. chaotropic methods. For accurate 8-OHdG quantification:
  • Comparative Studies : Parallel isolation using phenol and NaI methods reveals phenol increases 8-OHdG by 10–20% compared to chaotropic methods .
  • Oxidation Controls : Add antioxidants (e.g., deferoxamine) during DNA extraction to suppress hydroxyl radical formation .
  • Statistical Adjustment : Normalize data to urinary 8-OHdG excretion rates to estimate in vivo vs. ex vivo oxidation .

Q. What novel roles does 2'-deoxyguanosine play as an immune signaling molecule in plant-microbe interactions?

  • Methodological Answer : Recent studies identify 2'-deoxyguanosine as a microbial pathogen-associated molecular pattern (PAMP):
  • Signaling Validation : Use Arabidopsis mutants (e.g., rbohD) to demonstrate ROS burst induction upon 2'-deoxyguanosine treatment, measured via luminol-based chemiluminescence .
  • Transcriptomic Profiling : RNA-seq of plant tissues treated with 2'-deoxyguanosine reveals upregulation of PR1 and PDF1.2 defense genes, confirming immune activation .

Q. How are novel DNA adducts (e.g., spermine-dGTP adducts) characterized in abasic site repair studies?

  • Methodological Answer :
  • Adduct Detection : Use ESI-MS with collision-induced dissociation (CID) to identify adducts (e.g., m/z 612.2 for spermine-dGTP) in enzymatic cleavage assays .
  • Kinetic Analysis : Monitor β-elimination rates via 32P^{32}\text{P}-labeled DNA substrates, showing adduct formation reduces cleavage efficiency by 50% .

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